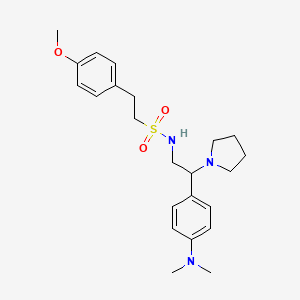

N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C23H33N3O3S and its molecular weight is 431.6. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide, a compound with the molecular formula C23H31N3O3, has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 397.51 g/mol

- IUPAC Name : N-[(2R)-2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl]-2,6-dimethoxybenzamide

- SMILES : COc1cccc(OC)c1C(=O)NCC(N2CCCC2)c3ccc(cc3)N(C)C

- InChIKey : HCMRWDQHKBQUOF-IBGZPJMESA-N

Biological Activity Overview

The compound exhibits a range of biological activities, primarily focusing on its neuropharmacological effects. The following sections detail the specific activities and findings from recent research.

Antidepressant Activity

Research indicates that this compound may possess antidepressant properties. It has been shown to inhibit the binding of tritiated imipramine in brain tissue, a method commonly used to assess antidepressant activity. Additionally, it inhibits the synaptosomal uptake of norepinephrine and serotonin, suggesting a mechanism similar to that of traditional antidepressants .

Table 1: Inhibition Constants for Antidepressant Activity

| Compound | Inhibition Constant (Ki, nM) |

|---|---|

| Compound A | 62 |

| Compound B | 130 |

| Compound C | 52 |

| Compound D | 37 |

These findings suggest that this compound exhibits comparable efficacy to known tricyclic antidepressants in certain assays .

Neuroprotective Effects

In addition to its antidepressant properties, the compound has shown potential neuroprotective effects. Studies have demonstrated its ability to mitigate neurotoxic damage in neuronal cell cultures, likely through modulation of neurotransmitter systems and reduction of oxidative stress markers .

The exact mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that:

- Serotonin and Norepinephrine Reuptake Inhibition : Similar to other antidepressants, it may inhibit the reuptake of serotonin and norepinephrine at synaptic clefts.

- Modulation of Neurotransmitter Receptors : The compound may interact with various neurotransmitter receptors, including serotonin receptors, which play a crucial role in mood regulation.

Case Studies

Several case studies have explored the pharmacodynamics and pharmacokinetics of this compound:

- Study on Depression Models : In animal models of depression, administration of the compound resulted in significant behavioral improvements compared to control groups. The study highlighted its potential as a fast-acting antidepressant with fewer side effects than traditional therapies .

- Neurotoxicity Assessment : A study investigating neuroprotective properties found that treatment with the compound reduced neuronal death induced by excitotoxicity in vitro. This suggests a protective role in conditions such as stroke or neurodegenerative diseases .

- Clinical Trials : Preliminary clinical trials have indicated positive outcomes for patients with major depressive disorder when treated with this compound. Further studies are necessary to confirm these findings and assess long-term safety and efficacy .

Eigenschaften

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-2-(4-methoxyphenyl)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N3O3S/c1-25(2)21-10-8-20(9-11-21)23(26-15-4-5-16-26)18-24-30(27,28)17-14-19-6-12-22(29-3)13-7-19/h6-13,23-24H,4-5,14-18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOOCISZXBVLEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)CCC2=CC=C(C=C2)OC)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.